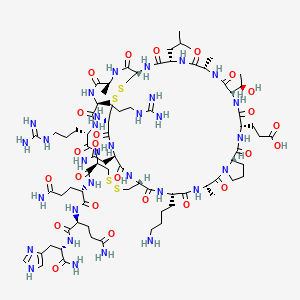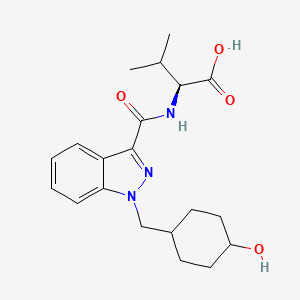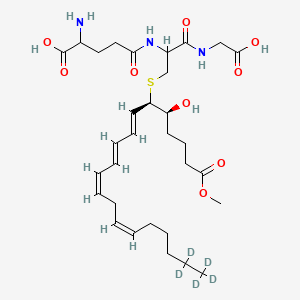
Leukotriene C4-d5 methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leukotrienes: are lipid mediators derived from arachidonic acid through the 5-lipoxygenase pathway. They play crucial roles in inflammation, immune responses, and various physiological processes.
Leukotriene C4 (LTC4): is a cysteinyl-leukotriene produced by the conjugation of glutathione to LTA4. It is synthesized by neutrophils, macrophages, mast cells, and platelets.
LTC4-d5 methyl ester: is a deuterium-labeled form of LTC4 methyl ester, used as an internal standard for quantification in mass spectrometry analyses.
Preparation Methods
Synthetic Routes: LTC4-d5 methyl ester can be synthesized through chemical modifications of LTC4. Deuterium labeling is achieved by incorporating deuterated precursors during synthesis.
Reaction Conditions: Specific reaction conditions depend on the synthetic route used. Consult literature sources for detailed protocols.
Industrial Production: Industrial-scale production methods for LTC4-d5 methyl ester are not widely documented due to its specialized use as an analytical standard.
Chemical Reactions Analysis
Reactions Undergone: LTC4-d5 methyl ester does not exhibit significant biological activity itself. it serves as an internal standard for quantifying LTC4 methyl ester.
Common Reagents and Conditions: These vary based on the specific synthetic approach. Generally, protecting groups, deuterated reagents, and purification techniques are involved.
Major Products: The primary product is LTC4-d5 methyl ester, which facilitates accurate quantification of LTC4 methyl ester.
Scientific Research Applications
Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify LTC4 methyl ester levels in biological samples.
Immunology & Inflammation: Investigating the role of LTC4 in allergic reactions, asthma, and inflammatory diseases.
Pharmacology: Studying the effects of LTC4 and related compounds on smooth muscle contraction and vascular permeability.
Mechanism of Action
LTC4 Pathway: LTC4 activates cysteinyl-leukotriene receptors (CysLT1 and CysLT2) on target cells.
Bronchoconstriction: LTC4 induces bronchoconstriction, contributing to asthma pathogenesis.
Vascular Effects: Enhances vascular permeability and inflammation.
Comparison with Similar Compounds
Leukotriene D4 methyl ester (LTD4-d5): Similar deuterium-labeled compound, but derived from LTD4 instead of LTC4.
Other Leukotrienes: LTC4-d5 methyl ester’s uniqueness lies in its specific deuterium labeling, enabling precise quantification.
Properties
Molecular Formula |
C31H49N3O9S |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-[(5S,6R,7E,9E,11Z,14Z)-19,19,20,20,20-pentadeuterio-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-29(39)43-2)44-22-24(30(40)33-21-28(37)38)34-27(36)20-19-23(32)31(41)42/h7-8,10-14,17,23-26,35H,3-6,9,15-16,18-22,32H2,1-2H3,(H,33,40)(H,34,36)(H,37,38)(H,41,42)/b8-7-,11-10-,13-12+,17-14+/t23?,24?,25-,26+/m0/s1/i1D3,3D2 |
InChI Key |
NEICPYXCIYSWOH-QXDTVSJVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C\C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


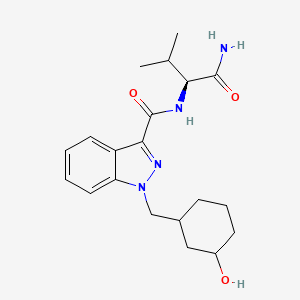
![(1R,4S,4'S,5'S,6R,6'S,8R,13R,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765390.png)
![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-5H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B10765417.png)
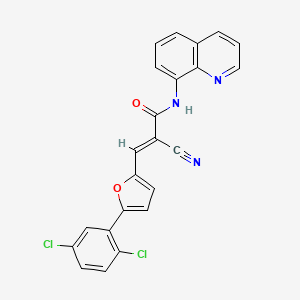
![(1R,4S,4'S,5'S,6R,6'S,8R,10E,13R,14E,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765436.png)
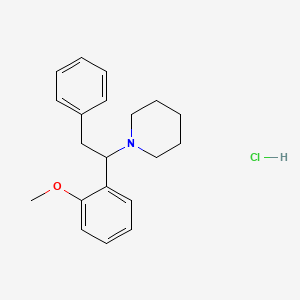
![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765446.png)
![2-[(Z)-3-[3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765449.png)
![1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-](/img/structure/B10765458.png)
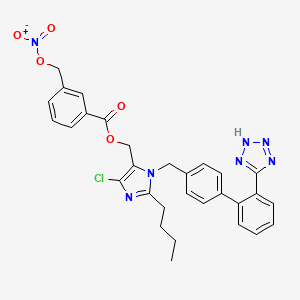
![(1S,4R,4'R,5'R,6S,6'R,8S,10E,13S,14E,16E,20S,21S,24R)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765471.png)
![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)
